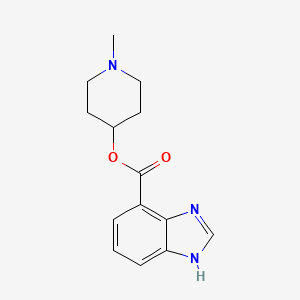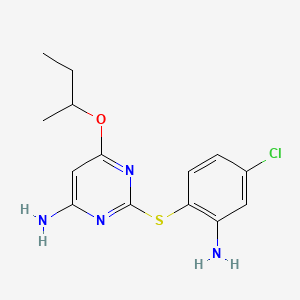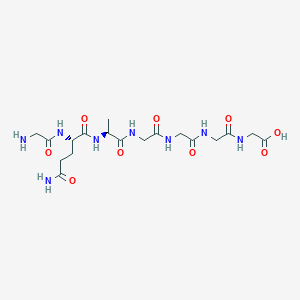
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The peptide sequence includes glycine, L-glutamine, and L-alanine, which are known for their roles in protein synthesis and metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through biotechnological methods. For example, genetically engineered Escherichia coli strains can be used to produce peptides by expressing specific enzymes that catalyze peptide bond formation . This method can be more efficient and cost-effective compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes such as proteases.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing one amino acid with another through chemical or enzymatic methods.
Common Reagents and Conditions
Hydrolysis: Typically involves proteolytic enzymes like trypsin or pepsin under physiological conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds within the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield smaller peptide fragments or individual amino acids, while oxidation and reduction can modify specific side chains within the peptide.
科学的研究の応用
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its stability and bioactivity.
Industrial Processes: Used in the production of specialized enzymes and as a stabilizing agent in various formulations .
作用機序
The mechanism of action of Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may enhance or inhibit enzyme activity, alter signal transduction pathways, or affect cellular processes like apoptosis and proliferation .
類似化合物との比較
Similar Compounds
Glycyl-L-glutamine: A simpler dipeptide with similar stability and bioactivity.
L-alanyl-L-glutamine: Another dipeptide used in clinical and nutritional applications.
Glutathione (γ-L-glutamyl-L-cysteinylglycine): A tripeptide with antioxidant properties.
Uniqueness
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine is unique due to its longer peptide chain and specific sequence, which may confer distinct biological activities and stability compared to shorter peptides .
特性
CAS番号 |
511246-51-8 |
|---|---|
分子式 |
C18H30N8O9 |
分子量 |
502.5 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H30N8O9/c1-9(25-18(35)10(2-3-11(20)27)26-12(28)4-19)17(34)24-7-15(31)22-5-13(29)21-6-14(30)23-8-16(32)33/h9-10H,2-8,19H2,1H3,(H2,20,27)(H,21,29)(H,22,31)(H,23,30)(H,24,34)(H,25,35)(H,26,28)(H,32,33)/t9-,10-/m0/s1 |
InChIキー |
GASGEVLTNMHDGU-UWVGGRQHSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
正規SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
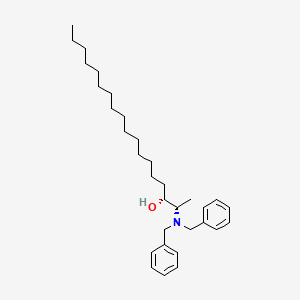
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
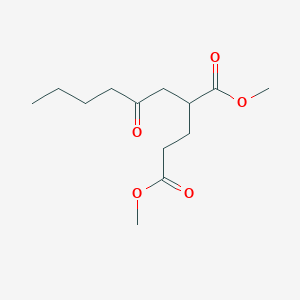
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
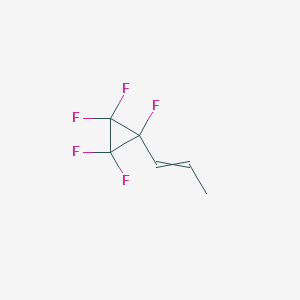
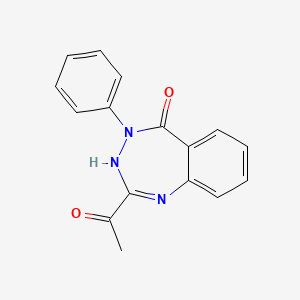
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
